2-氨基乙硫酰胺盐酸盐

描述

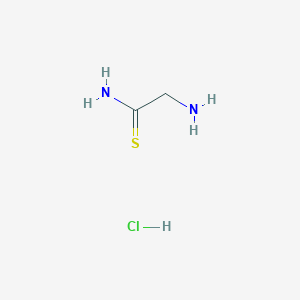

2-Aminoethanethioamide hydrochloride, also known as 2-aminoethanethiol hydrochloride, is a compound that has been studied for various applications, including its potential as an antiradiation drug and its use in the synthesis of polymers and other chemical compounds. It contains both amine and thiol functional groups, which contribute to its reactivity and make it a versatile intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 2-aminoethanethioamide hydrochloride and its derivatives has been explored in several studies. For instance, it has been used as a telogen in the free-radical telomerization of methyl methacrylate, where its behavior as a transfer agent was found to be peculiar due to a weak transfer constant compared to other thiols. The presence of hydrochloric acid during the reaction was crucial to protect the amine group and prevent the formation of secondary amines . Additionally, it has been employed in the aminoethylation of sulfur-containing anions to produce S-substituted derivatives, which are of interest as potential antiradiation drugs .

Molecular Structure Analysis

The molecular structure of 2-aminoethanethioamide hydrochloride has been modeled using ab initio Hartree-Fock and Density Functional Theory calculations. Theoretical vibrational frequencies, bond lengths, and bond angles have been calculated and compared with experimental values. The stability of the molecule arising from hyperconjugative interactions and charge delocalization has been analyzed using Natural Bond Orbital (NBO) analysis, which shows charge transfer within the molecule .

Chemical Reactions Analysis

2-Aminoethanethioamide hydrochloride participates in various chemical reactions due to its amine and thiol groups. It has been used in the synthesis of polynuclear Hg(II)-2-aminoethanethiolates, where its reaction with Hg(2)Cl(2) yielded elemental mercury and one-dimensional polynuclear compounds with variable coordination environments around Hg atoms . The compound has also been added to chalcone analogs to synthesize 3-(2-aminoethylthio)-1-(aryl)-3-(thiophen-2-yl) propan-1-ones and 1,4-thiazepines, with the reaction influenced by the substituents on the chalcones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminoethanethioamide hydrochloride derivatives have been characterized using various spectroscopic methods, including (1)H and (13)C NMR, UV-Vis, FT-IR, Raman, and mass spectrometry. Thermal stability has been assessed using thermogravimetric analysis (TGA), and the compounds' structures have been confirmed by single X-ray crystallography . The influence of solvent and concentration of hydrochloric acid on the transfer constant and amine functionality of the telomers synthesized from 2-aminoethanethioamide hydrochloride has been emphasized, highlighting the importance of reaction conditions on the properties of the resulting compounds .

科学研究应用

腐蚀抑制

2-氨基乙硫醇,与2-氨基乙硫酰胺盐酸盐密切相关,已被研究其在酸性溶液中抑制钢铁腐蚀的效率。研究表明,该化合物通过在腐蚀性溶液中阳性金属表面上的−SH基团的吸附而表现出显著的抑制效果。吸附相互作用与Langmuir等温线最佳相关,并且使用响应面方法优化了效率,突显了其在防腐应用中的潜力(Tansuğ, Tüken, Kıcır, & Erbil, 2014)。

杂环化合物的合成

该化合物已被用于铜催化的无溶剂串联合成2-噻唑烷和2-噁唑烷。该方法在温和条件下表现出高选择性和效率,产率良好至优良,生产出各种这些杂环化合物。这种合成途径对于药物和农药的开发至关重要(Li等,2012)。

分子结构分析

在另一项研究中,使用先进的计算技术对2-氨基乙硫醇的分子结构进行了建模,提供了关于其稳定性、电荷转移机制和电子性质的见解。这种分析对于理解该化合物在材料科学和药物设计等各个领域的反应性和潜在应用至关重要(Rajalakshmi, 2019)。

高级还原过程(ARPs)

使用高级还原过程(ARPs)降解环境污染物也是一个应用领域。例如,在存在2-氨基乙硫醇等化合物的情况下,有害的环境污染物1,2-二氯乙烷的降解显著增强,展示了这类化学品在环境整治工作中的作用(Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014)。

安全和危害

The safety information for 2-Aminoethanethioamide hydrochloride includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

属性

IUPAC Name |

2-aminoethanethioamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPVWNNFTVZFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=S)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548645 | |

| Record name | Aminoethanethioamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoethanethioamide hydrochloride | |

CAS RN |

89226-27-7 | |

| Record name | NSC79152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminoethanethioamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanethioamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)

amine](/img/structure/B1340345.png)

![3-[(4-Fluorophenyl)methyl]azetidine](/img/structure/B1340349.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)